
Pyrrolidin-2-ylmethyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate is a compound that features a pyrrolidine ring and a cyclohexylcarbamate groupThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and biological activity .
Preparation Methods
The synthesis of pyrrolidin-2-ylmethylN-cyclohexylcarbamate can be achieved through several routes. One common method involves the reaction of pyrrolidine with cyclohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .
Chemical Reactions Analysis
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives .
Scientific Research Applications
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate has several scientific research applications. In medicinal chemistry, it is used as a scaffold for designing biologically active compounds. Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity . In biology, it can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins . Additionally, in the field of organic synthesis, it serves as a versatile intermediate for the preparation of more complex molecules .
Mechanism of Action
The mechanism of action of pyrrolidin-2-ylmethylN-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of proteins, leading to modulation of their activity . The cyclohexylcarbamate group may also contribute to the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities . Pyrrolidin-2-one derivatives are known for their antimicrobial and anticancer properties, while pyrrolidin-2,5-dione derivatives exhibit anti-inflammatory and anticonvulsant activities . The unique combination of the pyrrolidine ring and the cyclohexylcarbamate group in pyrrolidin-2-ylmethylN-cyclohexylcarbamate provides distinct advantages in terms of target selectivity and binding affinity .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H22N2O2/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11/h10-11,13H,1-9H2,(H,14,15) |
InChI Key |
MJTQAKWQSBCIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



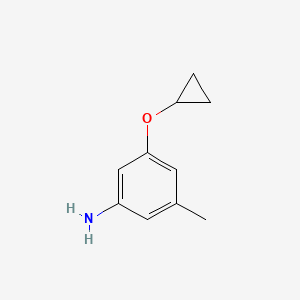

![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
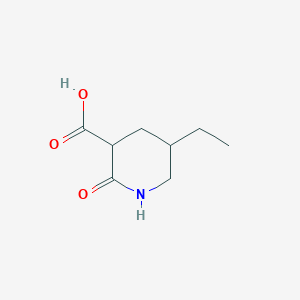

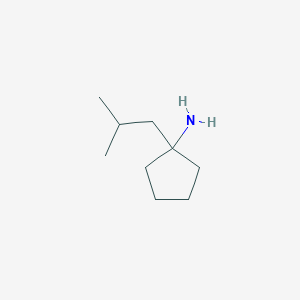
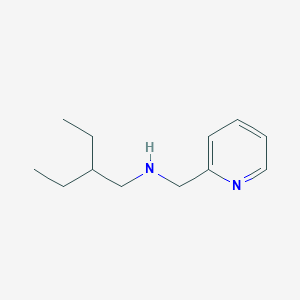

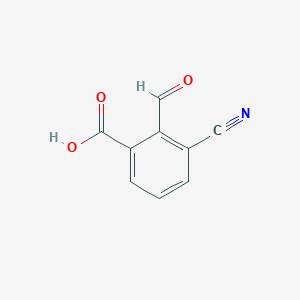
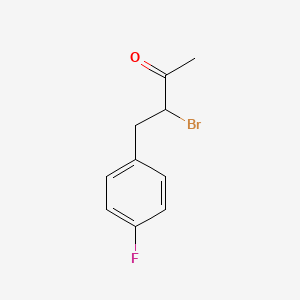
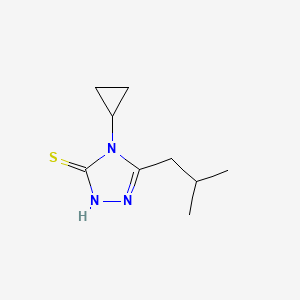
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)

